3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-[2-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanylethylsulfanyl]-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32Cl2O4S2/c1-39-29-15-7-23(8-16-29)31(37)21-33(25-3-11-27(35)12-4-25)41-19-20-42-34(26-5-13-28(36)14-6-26)22-32(38)24-9-17-30(40-2)18-10-24/h3-18,33-34H,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWFFKLMRWUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCSC(CC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and pharmacological implications, focusing on its antifungal, antitubercular, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 505.5 g/mol. The structure includes multiple aromatic rings and sulfur-containing groups, which are often associated with significant biological activity.
Antifungal and Antitubercular Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit promising antifungal and antitubercular activities. For instance, a study synthesized various pyrazole derivatives and tested them against pathogenic fungi and Mycobacterium tuberculosis. Some compounds displayed potent antifungal effects against strains such as Candida albicans and Aspergillus niger, as well as significant activity against the H37Rv strain of Mycobacterium tuberculosis .
Neuroprotective Activity
The neuroprotective effects of this compound were investigated in a study involving bilateral common carotid artery occlusion in mice. The results indicated that the compound significantly prolonged survival times and reduced mortality rates in subjects undergoing acute cerebral ischemia. These findings suggest strong neuroprotective properties, likely attributed to its multi-targeted action on neuroinflammatory pathways .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of specific enzymes : The presence of sulfur moieties suggests potential interactions with thiol groups in enzymes or proteins.
- Modulation of inflammatory pathways : The aromatic structures may influence signaling pathways involved in inflammation and cellular stress responses.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in various biological contexts:
- Antifungal Efficacy : A comparative study evaluated the antifungal activity of 5-pyrazolinones, revealing that certain substitutions led to enhanced efficacy against fungal strains .
- Neuroprotective Effects : In another study, compounds with similar structures were shown to significantly improve outcomes in models of ischemic stroke, indicating a potential therapeutic role in neuroprotection .
Data Tables
| Biological Activity | Tested Strains/Conditions | Results |
|---|---|---|
| Antifungal | Candida albicans, Aspergillus niger | Significant inhibition observed |
| Antitubercular | Mycobacterium tuberculosis H37Rv | Potent activity noted |
| Neuroprotective | Bilateral carotid artery occlusion model | Prolonged survival time, reduced mortality |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of aryl-substituted propanones with sulfanyl linkages. Below is a comparison with structurally analogous compounds from the evidence:
Physicochemical and Functional Properties
Solubility :
- The target compound’s methoxy groups enhance polarity, but its high molecular weight (~600–700 g/mol) and disulfanyl bridge may limit aqueous solubility compared to simpler analogs like the methylsulfanyl derivative .
- Cyclohexyl- and naphthyl-containing analogs exhibit higher logP values, favoring lipid membranes .
Stability :
- Sulfanyl groups are prone to oxidation, forming sulfoxides/sulfones. The disulfanyl bridge in the target compound may increase susceptibility to oxidative degradation versus single thioether analogs .
Biological Activity: While direct data are lacking, analogs with chloro/methoxy motifs (e.g., 3-(4-chloroanilino)-1-propanone) are associated with anti-inflammatory and antimicrobial activities . The naphthyl derivative’s extended aromatic system may enable intercalation into DNA or protein binding pockets .
Q & A
Q. What are best practices for scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Use microreactors for exothermic steps (e.g., sulfonation) to improve heat dissipation .
- Catalyst Recycling : Immobilize Pd catalysts on silica gel to reduce costs and waste .
Q. How to enhance solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the methoxyphenyl site .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) using solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
